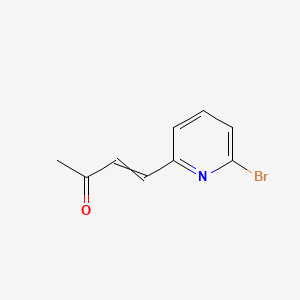

4-(6-bromopyridin-2-yl)but-3-en-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO |

|---|---|

Molecular Weight |

226.07 g/mol |

IUPAC Name |

4-(6-bromopyridin-2-yl)but-3-en-2-one |

InChI |

InChI=1S/C9H8BrNO/c1-7(12)5-6-8-3-2-4-9(10)11-8/h2-6H,1H3 |

InChI Key |

URGNJDUISJHVHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C=CC1=NC(=CC=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 6 Bromopyridin 2 Yl but 3 En 2 One and Its Analogues

Strategies for the Construction of the 6-Bromopyridine Subunit

The introduction of a bromine atom at the C-6 position of the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. This can be accomplished through direct halogenation of a pre-existing pyridine ring or by constructing the pyridine ring with the bromo-substituent already in place.

Halogenation Techniques for Pyridine Rings at C-6 Position

Direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution. youtube.comnih.gov Harsh reaction conditions are typically required, which can lead to a lack of selectivity and the formation of multiple isomers. nih.gov

However, several methods have been developed to achieve more controlled halogenation. One approach involves the use of pyridine N-oxides, which can be halogenated at the 2- and 6-positions. nih.gov Gas-phase radical chlorination of pyridine has been shown to yield 2-chloropyridine (B119429) and 2,6-dichloropyridine. youtube.com For bromination, ionic bromination in the presence of a strong acid can lead to bromination at the 2- and 6-positions. youtube.com

Another strategy involves metalation-halogenation sequences. These methods often require directing groups to achieve regioselectivity, but they can be effective for introducing a halogen at a specific position. nih.govchemrxiv.org More recent advancements include the use of designed phosphine (B1218219) reagents that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile. nih.gov Additionally, a one-pot ring-opening, halogenation, and ring-closing strategy using Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines. nih.govchemrxiv.orgthieme-connect.com

| Technique | Position Selectivity | Reaction Conditions | Key Features |

|---|---|---|---|

| Direct Electrophilic Halogenation | Often mixtures of isomers, can favor 3-position under harsh conditions | Harsh (e.g., strong acids, high temperatures) | Electronically mismatched process for pyridines. nih.gov |

| Halogenation of Pyridine N-oxides | Favors 2- and 4-positions | Milder than direct halogenation | N-oxide activates the ring towards electrophilic attack. nih.gov |

| Metalation-Halogenation | Regioselectivity depends on directing group | Requires strong bases | Allows for specific C-H functionalization. nih.govchemrxiv.org |

| Phosphine Reagent-Mediated Halogenation | Selective for the 4-position | Two-step process | Applicable to a broad range of unactivated pyridines. nih.gov |

| Zincke Imine Intermediate Strategy | Selective for the 3-position | Mild conditions | Involves a ring-opening and closing sequence. nih.govchemrxiv.orgthieme-connect.com |

De Novo Pyridine Ring Synthesis Incorporating Bromo-Substituents

An alternative to direct halogenation is the construction of the pyridine ring with the bromine atom already incorporated into one of the precursors. This approach, known as de novo synthesis, offers excellent control over the final substitution pattern. nih.govresearchgate.netchemrxiv.org

Several classic named reactions can be adapted for this purpose, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent. mdpi.combaranlab.orgscispace.com By using a precursor that already contains a bromine atom, a 6-bromopyridine derivative can be synthesized.

The Kröhnke pyridine synthesis is another versatile method that utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. wikipedia.org This method is known for its high yields and mild reaction conditions. wikipedia.org Other de novo strategies include cycloaddition reactions and various condensation reactions of carbonyl compounds. baranlab.org A three-component coupling sequence for the regiospecific synthesis of substituted pyridines has also been described. nih.gov

Approaches to the But-3-en-2-one (B6265698) (α,β-Unsaturated Ketone) Moiety

The but-3-en-2-one portion of the target molecule is an α,β-unsaturated ketone, also known as an enone. The formation of this functional group is a cornerstone of organic synthesis.

Aldol (B89426) and Claisen-Schmidt Condensation Reactions for Enone Formation

The most common and direct method for the synthesis of α,β-unsaturated ketones is the Claisen-Schmidt condensation, a type of crossed aldol condensation. scispace.comwikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing 4-(6-bromopyridin-2-yl)but-3-en-2-one, this would typically involve the reaction of 6-bromopyridine-2-carboxaldehyde with acetone (B3395972) in the presence of a base like sodium hydroxide. bamu.ac.inresearchgate.netnih.gov

The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the stable, conjugated α,β-unsaturated ketone. bamu.ac.in

Alternative α,β-Unsaturated Ketone Formation Pathways

While the Claisen-Schmidt condensation is highly effective, other methods for forming α,β-unsaturated ketones exist. One such method involves the reaction of an aldehyde with pyrrolidine (B122466) to form an enamine, which then reacts with a ketone followed by treatment with trifluoroacetic acid at low temperatures. google.com

Another approach involves the use of organometallic reagents. For instance, the reaction of an acid chloride with an organocuprate reagent can yield a ketone, which could then be further manipulated to introduce the double bond. Additionally, Wittig-type reactions can be employed to form the carbon-carbon double bond, followed by oxidation to the ketone.

Coupling and Assembly Reactions for the Pyridine-Enone Linkage

The final step in the synthesis of 4-(6-bromopyridin-2-yl)but-3-en-2-one involves the formation of the bond connecting the pyridine ring to the but-3-en-2-one moiety. In many synthetic strategies, particularly those employing the Claisen-Schmidt condensation, this bond is formed concurrently with the enone moiety.

However, if the two fragments are synthesized separately, a cross-coupling reaction can be used to join them. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for forming carbon-carbon bonds between aromatic rings and other organic fragments. mdpi.com For example, a 6-bromopyridine derivative could be coupled with a suitable organoboron, organotin, or organozinc reagent containing the but-3-en-2-one structure. mdpi.com

| Reaction Type | Description | Role in Synthesis |

|---|---|---|

| Electrophilic Halogenation | Introduction of a halogen atom onto an aromatic ring. | Formation of the 6-bromopyridine subunit. |

| De Novo Pyridine Synthesis | Construction of the pyridine ring from acyclic precursors. | Alternative route to the 6-bromopyridine subunit. |

| Claisen-Schmidt Condensation | Base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone. scispace.comwikipedia.org | Formation of the but-3-en-2-one moiety and linkage to the pyridine ring. |

| Palladium-Catalyzed Cross-Coupling | Formation of a carbon-carbon bond between two fragments using a palladium catalyst. | Alternative method for linking the pyridine and enone fragments. |

Carbon-Carbon Bond Forming Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura precursors)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a versatile strategy for the synthesis of precursors to 4-(6-bromopyridin-2-yl)but-3-en-2-one and its analogues. organic-chemistry.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. thieme-connect.com For the synthesis of the target molecule's backbone, a potential pathway could involve the reaction of 6-bromo-2-vinylpyridine with an acetylating agent. More commonly, a Heck-type reaction could be employed to couple 2,6-dibromopyridine (B144722) with a suitable alkene, followed by further functionalization. The reaction is known for its tolerance of a wide range of functional groups. taylorandfrancis.com

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. nih.govcore.ac.uk A plausible route to a precursor of the target compound involves the coupling of 2,6-dibromopyridine with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection. soton.ac.uk Subsequent hydration of the resulting 6-bromo-2-ethynylpyridine would yield the corresponding acetylpyridine, which can then undergo condensation to form the enone. This method is valued for its mild reaction conditions. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide. nih.gov A synthetic strategy could involve the coupling of a 6-bromopyridin-2-yl boronic acid or ester with a suitable enone precursor. nih.gov For instance, coupling with a vinyl boronic ester could be followed by oxidation to yield the desired enone. The development of highly active catalyst systems has expanded the scope of this reaction to include challenging substrates like 2-substituted pyridines. nih.govnih.gov

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

| Reaction | Reactants | Catalyst System (Typical) | Key Advantages |

| Heck Reaction | 6-bromo-2-vinylpyridine + Acetylating agent | Pd(OAc)₂, PPh₃, Base | Good functional group tolerance. taylorandfrancis.com |

| Sonogashira Coupling | 2,6-dibromopyridine + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | Mild reaction conditions. nih.govcore.ac.uk |

| Suzuki-Miyaura Coupling | 6-bromopyridin-2-yl boronic ester + Enone precursor | Pd(PPh₃)₄, Base | Wide availability of boronic acids/esters. nih.gov |

Stereoselective and Stereospecific Synthetic Routes (e.g., E/Z Isomer Control)

The geometry of the double bond in 4-(6-bromopyridin-2-yl)but-3-en-2-one is a critical aspect of its structure, with the E (trans) isomer typically being the thermodynamically more stable and desired product. Control over the E/Z stereochemistry is therefore a key consideration in its synthesis.

The most common method for the synthesis of chalcones and related enones is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of a ketone with an aldehyde. wikipedia.org For the target molecule, this would involve the condensation of 6-bromo-2-acetylpyridine with acetaldehyde. The stereochemical outcome of this reaction is often influenced by the reaction conditions. Generally, base-catalyzed Claisen-Schmidt condensations under thermodynamic control favor the formation of the more stable E-isomer. nih.gov

Factors influencing the E/Z selectivity in Claisen-Schmidt condensations include:

Base/Acid Catalyst: The choice of catalyst can influence the transition state geometry.

Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states.

Temperature: Higher temperatures tend to favor the formation of the thermodynamically more stable E-isomer.

Steric Hindrance: The steric bulk of the substituents on the ketone and aldehyde can influence the preferred approach of the nucleophile, thereby affecting the stereochemical outcome.

For palladium-catalyzed reactions like the Heck reaction, the stereochemistry of the product is often determined by the mechanism of the reaction, which typically favors the formation of the E-isomer.

Green Chemistry Principles in the Synthesis of 4-(6-bromopyridin-2-yl)but-3-en-2-one

The application of green chemistry principles to the synthesis of 4-(6-bromopyridin-2-yl)but-3-en-2-one and its analogues is crucial for developing environmentally benign and sustainable processes. chemscene.com Key considerations include atom economy, catalyst design, solvent selection, and reaction efficiency. researchgate.net

Atom Economy and Catalyst Design in Reaction Development

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis. jk-sci.com

In the context of the synthetic methods discussed:

Claisen-Schmidt Condensation: This reaction has a relatively good atom economy, as the main byproduct is water.

Palladium-Catalyzed Cross-Coupling Reactions: While highly effective, these reactions can have lower atom economy due to the use of stoichiometric amounts of bases and the generation of salt byproducts. jocpr.com However, the development of highly efficient catalysts allows for very low catalyst loadings, minimizing waste associated with the catalyst itself. liverpool.ac.uk

Catalyst design plays a pivotal role in enhancing the green credentials of these synthetic routes. For palladium-catalyzed reactions, the design of ligands is crucial for catalyst stability and activity. nih.gov The use of highly active catalysts allows for lower catalyst loadings, which reduces costs and minimizes palladium contamination in the final product. The development of recyclable catalysts, such as those immobilized on solid supports, further enhances the sustainability of these processes. gordon.edu

Table 2: Atom Economy Considerations in Synthetic Routes

| Synthetic Route | Key Byproducts | Atom Economy | Green Chemistry Considerations |

| Claisen-Schmidt Condensation | Water | Good | Minimal byproducts. |

| Heck Reaction | Salt (from base) | Moderate | Dependent on catalyst efficiency and base used. |

| Sonogashira Coupling | Salt (from base) | Moderate | Can be improved with catalytic base systems. |

| Suzuki-Miyaura Coupling | Boron-containing byproducts, Salt (from base) | Moderate | Boron byproducts are generally of low toxicity. |

Solvent Selection and Reaction Efficiency Optimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. researchgate.net The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable.

For the synthesis of 4-(6-bromopyridin-2-yl)but-3-en-2-one and its analogues:

Claisen-Schmidt Condensation: These reactions are often carried out in alcohols like ethanol, which is a relatively green solvent. acs.org Solvent-free conditions, for example, using a mortar and pestle for grinding the reactants, have also been reported for chalcone (B49325) synthesis, offering a significant improvement in greenness. nih.govjk-sci.com

Palladium-Catalyzed Cross-Coupling Reactions: Traditional solvents include toluene, dioxane, and DMF. Greener alternatives such as water, ionic liquids, or bio-based solvents are increasingly being explored. chemscene.com The use of aqueous micellar media for Suzuki-Miyaura couplings is a notable advancement in this area. acs.org

Optimizing reaction efficiency involves maximizing the yield of the desired product while minimizing reaction time and energy consumption. This can be achieved through careful selection of catalysts, reaction conditions (temperature, pressure), and purification methods. Microwave-assisted synthesis has emerged as a valuable tool for accelerating reactions and improving yields in chalcone synthesis. nih.gov

Mechanistic Studies of Chemical Transformations Involving 4 6 Bromopyridin 2 Yl but 3 En 2 One

Reactivity at the Bromo-Substituted Pyridine (B92270) Ring

The bromine atom on the pyridine ring of 4-(6-bromopyridin-2-yl)but-3-en-2-one serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is primarily exploited through palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the use of organometallic reagents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. In the context of 4-(6-bromopyridin-2-yl)but-3-en-2-one, these reactions allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring.

The Suzuki coupling reaction, which couples an organoboron species with an organohalide, is a widely used method for forming carbon-carbon bonds. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. For 4-(6-bromopyridin-2-yl)but-3-en-2-one, this would involve the reaction with a suitable boronic acid or ester in the presence of a palladium catalyst and a base.

The Sonogashira coupling provides a route to synthesize aryl alkynes by coupling a terminal alkyne with an aryl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate.

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. The mechanism proceeds through the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by migratory insertion of the alkene and subsequent β-hydride elimination.

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-(6-Aryl/vinyl-pyridin-2-yl)but-3-en-2-one |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine base | 4-(6-Alkynyl-pyridin-2-yl)but-3-en-2-one |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 4-(6-Alkenyl-pyridin-2-yl)but-3-en-2-one |

Nucleophilic Aromatic Substitution (SNAr) Pathways

While less common than electrophilic aromatic substitution for many aromatic systems, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient rings, such as pyridine, particularly when activated by electron-withdrawing groups. The pyridine ring in 4-(6-bromopyridin-2-yl)but-3-en-2-one is inherently electron-deficient, and the presence of the butenone substituent may further influence its reactivity.

The SNAr mechanism typically proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring. For this pathway to be effective, the pyridine ring must be sufficiently activated towards nucleophilic attack. The position of the bromo substituent and the nature of the incoming nucleophile are critical factors in determining the feasibility and rate of SNAr reactions.

Organometallic Reactivity (e.g., Organozinc, Organomanganese Reagents)

Organometallic reagents, such as those derived from zinc and manganese, offer alternative routes for the functionalization of the bromo-substituted pyridine ring.

Organozinc reagents , often prepared in situ from the corresponding organic halide, are valuable nucleophiles in palladium-catalyzed cross-coupling reactions, a process known as the Negishi coupling. These reagents are known for their high functional group tolerance. The reaction of an organozinc reagent with 4-(6-bromopyridin-2-yl)but-3-en-2-one in the presence of a palladium catalyst would lead to the formation of a new carbon-carbon bond at the 6-position of the pyridine ring.

Organomanganese reagents exhibit reactivity that is in some ways comparable to that of Grignard and organolithium reagents, but they often display higher chemoselectivity. These reagents can be prepared by the reaction of manganese salts with organolithium or Grignard reagents. Their reaction with aryl halides can be promoted by palladium or other transition metal catalysts, providing a pathway for cross-coupling.

Reactivity of the α,β-Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality in 4-(6-bromopyridin-2-yl)but-3-en-2-one is a classic Michael acceptor, susceptible to attack by nucleophiles at the β-carbon. This moiety can also participate in cycloaddition reactions.

Michael Addition Reactions and Conjugate Additions

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net In the case of 4-(6-bromopyridin-2-yl)but-3-en-2-one, a wide variety of nucleophiles, known as Michael donors, can add to the β-carbon of the butenone chain. researchgate.net This reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the 1,4-adduct. A diverse range of nucleophiles can be employed in Michael additions, including carbanions (from malonates, nitroalkanes, etc.), enamines, and heteroatom nucleophiles like amines and thiols.

| Michael Donor (Nucleophile) | Product of Conjugate Addition |

| Malonic ester enolate | 3-(1-(6-bromopyridin-2-yl)-3-oxobutyl)malonic ester |

| Thiol (R-SH) | 4-(6-bromopyridin-2-yl)-3-(alkylthio)butan-2-one |

| Amine (R₂NH) | 4-(6-bromopyridin-2-yl)-3-(dialkylamino)butan-2-one |

Cycloaddition Reactions

The double bond of the α,β-unsaturated ketone can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. In this type of reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. The reactivity of the enone moiety as a dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. The stereochemistry of the Diels-Alder reaction is highly controlled, proceeding via a concerted mechanism.

Furthermore, the enone system can potentially participate in other types of cycloadditions, such as [2+2] photocycloadditions or 1,3-dipolar cycloadditions, depending on the reaction conditions and the nature of the reacting partner.

Hydrogenation and Reduction Pathways

Intramolecular Cyclization and Rearrangement Processes

There is no available literature describing the intramolecular cyclization or rearrangement processes involving 4-(6-bromopyridin-2-yl)but-3-en-2-one.

Chemodivergent and Selective Functionalization Strategies

No studies on chemodivergent or selective functionalization strategies specifically targeting 4-(6-bromopyridin-2-yl)but-3-en-2-one were found in the scientific literature.

Advanced Spectroscopic and Structural Elucidation of 4 6 Bromopyridin 2 Yl but 3 En 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) for Complex Structure and Conformational Analysis

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, would be essential for elucidating the molecular structure of 4-(6-bromopyridin-2-yl)but-3-en-2-one.

¹H NMR: This technique would be used to identify the chemical environment of each proton in the molecule. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the vinyl protons of the butenone chain, and the methyl protons. The coupling constants (J-values) between adjacent protons would be critical in determining the stereochemistry of the double bond (E/Z configuration) and the connectivity of the atoms.

¹³C NMR: This would reveal the number of unique carbon environments. Signals would be expected for the carbons of the pyridine ring (with the carbon attached to the bromine showing a characteristic shift), the carbonyl carbon, the vinylic carbons, and the methyl carbon.

A representative data table for ¹H and ¹³C NMR would be structured as follows:

Table 1: Hypothetical NMR Spectroscopic Data for 4-(6-bromopyridin-2-yl)but-3-en-2-one

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|

| 1 | - | - | - | - |

| 2 | - | - | - | - |

| 3 | - | - | - | - |

| 4 | - | - | - | - |

| 5 | - | - | - | - |

| 6 | - | - | - | - |

| 7 | - | - | - | - |

| 8 | - | - | - | - |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their characteristic vibrational modes.

IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretch of the ketone (typically around 1650-1700 cm⁻¹), the C=C stretch of the alkene and the pyridine ring (around 1500-1650 cm⁻¹), and C-H stretching and bending vibrations. The C-Br stretch would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the vibrations of the C=C double bond and the aromatic pyridine ring, as these non-polar bonds often give rise to strong Raman signals.

Table 2: Expected Vibrational Frequencies for 4-(6-bromopyridin-2-yl)but-3-en-2-one

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ketone) | Stretching | 1650-1700 | Weak |

| C=C (Alkene) | Stretching | 1600-1680 | Strong |

| C=C, C=N (Pyridine) | Ring Stretching | 1400-1600 | Strong |

| C-H (sp²) | Stretching | 3000-3100 | Moderate |

| C-H (sp³) | Stretching | 2850-3000 | Moderate |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS would be used to determine the exact molecular weight and elemental formula of the compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the precise elemental composition (C₉H₈BrNO) could be confirmed.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. The molecule would be expected to fragment in a characteristic manner upon ionization. Key fragmentation patterns would likely involve:

Loss of the bromine atom.

Cleavage of the butenone side chain, such as the loss of an acetyl group (CH₃CO) or a methyl group (CH₃).

Fragmentation of the pyridine ring.

Analysis of these fragmentation patterns provides valuable structural information that corroborates data from other spectroscopic methods.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise information on:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry (e.g., the E or Z configuration of the double bond).

Solid-State Conformation: The exact conformation adopted by the molecule in the crystal lattice.

Intermolecular Interactions: The packing of molecules in the crystal, revealing any significant non-covalent interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking between pyridine rings. This information is crucial for understanding the physical properties of the solid material.

Table 3: Illustrative Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈BrNO |

| Formula Weight | 226.07 |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent compound, 4-(6-bromopyridin-2-yl)but-3-en-2-one, is achiral. Therefore, chiroptical techniques like Circular Dichroism (CD) would not be applicable. However, if a chiral derivative were to be synthesized (for example, by reduction of the ketone to a chiral alcohol or by introducing a chiral center elsewhere in the molecule), CD spectroscopy would be a powerful tool. It would be used to:

Confirm Enantiomeric Purity: By comparing the CD spectrum of a synthesized sample to that of a known standard.

Determine Absolute Configuration: By comparing the experimental CD spectrum to a spectrum predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute stereochemistry (R/S configuration) of the chiral center(s) could be assigned.

Computational and Theoretical Investigations of 4 6 Bromopyridin 2 Yl but 3 En 2 One

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 4-(6-bromopyridin-2-yl)but-3-en-2-one, DFT calculations are employed to determine its geometric and electronic properties, which are fundamental to understanding its reactivity.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. The HOMO is typically localized over the electron-rich regions of the molecule, while the LUMO resides on electron-deficient areas. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the charge distribution across the molecule, highlighting electronegative regions (such as the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen) that are prone to electrophilic attack, and electropositive regions susceptible to nucleophilic attack.

A theoretical DFT study on the related but-3-en-2-one (B6265698) moiety in a Diels-Alder reaction demonstrated how its electronic properties, such as its electrophilicity, govern its reactivity in cycloaddition reactions. Similar analyses for 4-(6-bromopyridin-2-yl)but-3-en-2-one would predict its behavior in related chemical transformations.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Description | Predicted Value/Location | Implication |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.4 eV | Relates to chemical reactivity and stability. |

| MEP Minimum | Region of most negative electrostatic potential | Pyridine Nitrogen, Carbonyl Oxygen | Likely sites for protonation or electrophilic attack. |

| MEP Maximum | Region of most positive electrostatic potential | Protons on the vinyl group and methyl group | Potential sites for nucleophilic interaction. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For 4-(6-bromopyridin-2-yl)but-3-en-2-one, MD simulations provide critical insights into its conformational flexibility and how it interacts with other molecules, such as biological receptors. nih.gov

The molecule possesses several rotatable single bonds, particularly between the pyridine ring and the butenone side chain. MD simulations can explore the potential energy surface associated with the rotation of these bonds, identifying low-energy, stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site. Studies on other functionalized indolizine (B1195054) scaffolds have shown that such conformational flexibility can significantly influence intermolecular interactions and molecular recognition processes. mdpi.com

When the structure of a potential biological target is known, MD simulations can model the dynamic process of 4-(6-bromopyridin-2-yl)but-3-en-2-one binding to it. These simulations can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), and π-π stacking, that stabilize the ligand-receptor complex. The stability of these interactions over the simulation time can be used to estimate the binding affinity.

Table 2: Potential Intermolecular Interactions Explored by MD Simulations

| Interaction Type | Potential Donor/Acceptor on Compound | Potential Partner on a Receptor |

|---|---|---|

| Hydrogen Bonding | Carbonyl Oxygen (Acceptor) | Amino acid residues (e.g., Lys, Arg, Ser) |

| Halogen Bonding | Bromine atom (Acceptor) | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

| π-π Stacking | Pyridine Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Methyl group, Butenone backbone | Nonpolar amino acid residues (e.g., Leu, Val, Ile) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Features and Reaction Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.net While a QSAR model cannot be built on a single compound, 4-(6-bromopyridin-2-yl)but-3-en-2-one can serve as a template or lead compound for developing a QSAR study.

To conduct a QSAR study, a library of analogs of 4-(6-bromopyridin-2-yl)but-3-en-2-one would be synthesized, varying substituents on the pyridine ring and the ketone moiety. The biological activity of these compounds would then be measured experimentally.

Subsequently, a wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic descriptors: Dipole moment, partial charges, polarizability.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. researchgate.net A robust QSAR model can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds and saving significant resources in synthesis and testing. nih.govnih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For 4-(6-bromopyridin-2-yl)but-3-en-2-one, which has multiple reactive sites, theoretical calculations can map out the potential energy surfaces for various transformations. The chalcone-like butenone scaffold is known to undergo Claisen-Schmidt condensation reactions during its synthesis. mdpi.comnih.govbamu.ac.inacs.org

DFT calculations can be used to study reactions such as:

Nucleophilic addition: The α,β-unsaturated carbonyl system is susceptible to Michael addition.

Palladium-catalyzed cross-coupling: The C-Br bond on the pyridine ring is a handle for reactions like Suzuki or Buchwald-Hartwig coupling to introduce new functional groups.

For a given reaction, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be determined.

Table 3: Example of a Hypothetical Reaction Coordinate Analysis

| Species | Description | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|---|

| Reactants | Starting materials (e.g., compound + nucleophile) | 0.0 | Optimized ground state geometries |

| Transition State 1 | Highest energy point for nucleophilic attack | +15.2 | Partially formed bond between nucleophile and β-carbon |

| Intermediate | Product of the initial addition | -5.7 | Tetrahedral intermediate |

| Transition State 2 | Energy barrier for proton transfer | +8.1 | Proton transfer from solvent or acid |

| Products | Final addition product | -12.4 | Stable final structure |

In Silico Screening and Library Design Based on Chemical Scaffolds

The structure of 4-(6-bromopyridin-2-yl)but-3-en-2-one can be used as a starting point, or scaffold, for the design of large chemical libraries for drug discovery. bohrium.com In silico (computational) methods are essential for designing these libraries and screening them against biological targets.

Library Design: Starting with the core scaffold, virtual libraries can be generated by computationally adding a diverse range of chemical groups at specific positions. For this molecule, modifications could include:

Replacing the bromine atom with other halogens, alkyl, aryl, or amine groups via simulated coupling reactions.

Altering the methyl ketone to other functional groups.

Substituting the pyridine ring with other heterocyclic systems.

Virtual Screening: Once a virtual library is created, it can be screened against a 3D model of a protein target using molecular docking. Docking programs predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity (docking score). nih.gov This process can rapidly screen millions of virtual compounds, prioritizing a smaller, more manageable number for chemical synthesis and experimental testing. This workflow significantly accelerates the identification of promising new molecules. researchgate.net

Applications and Chemical Utility of 4 6 Bromopyridin 2 Yl but 3 En 2 One in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block in Heterocyclic Synthesis

The chemical architecture of 4-(6-bromopyridin-2-yl)but-3-en-2-one, which is a type of chalcone (B49325) analogue, makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. acs.org The presence of the α,β-unsaturated ketone moiety provides multiple reactive sites for cyclization reactions. This functionality is known to be a key intermediate in the biosynthesis of flavonoids and isoflavonoids. acs.org

The electrophilic β-carbon of the enone system is susceptible to nucleophilic attack, a characteristic that is widely exploited in the construction of five- and six-membered rings. For instance, reactions with hydrazines can yield pyrazolines, while condensation with ureas or thioureas can lead to the formation of pyrimidine (B1678525) or thiopyrimidine derivatives. The versatility of chalcones as precursors for heterocyclic synthesis is well-documented, and by extension, 4-(6-bromopyridin-2-yl)but-3-en-2-one can be expected to participate in similar transformations. acs.orgekb.eg

Furthermore, the bromine atom on the pyridine (B92270) ring offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, thereby expanding the diversity of accessible heterocyclic structures. ekb.eg This dual reactivity allows for a modular approach to the synthesis of complex heterocyclic systems.

Table 1: Examples of Heterocyclic Systems Derivable from Chalcone Scaffolds

| Reactant | Resulting Heterocycle |

| Hydrazine | Pyrazoline |

| Substituted Hydrazines | Substituted Pyrazolines |

| Hydroxylamine | Isoxazoline |

| Urea/Thiourea | Dihydropyrimidinone/thione |

| Guanidine | Aminopyrimidine |

| Malononitrile | Pyridine derivatives |

Precursor for Advanced Ligand Design in Catalysis

The design of effective ligands is paramount in the field of homogeneous catalysis. The structure of 4-(6-bromopyridin-2-yl)but-3-en-2-one contains key features that make it an attractive scaffold for the development of novel ligands. The pyridine nitrogen atom possesses a lone pair of electrons, making it a classic coordination site for transition metals. The electronic properties of the pyridine ring can be tuned by modifying the substituents, which in turn influences the catalytic activity of the resulting metal complex. nih.gov

Role in the Synthesis of Structurally Diverse Chemical Libraries

The generation of chemical libraries containing a wide range of structurally diverse molecules is a cornerstone of modern drug discovery and chemical biology. The chalcone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic accessibility. nih.gov Consequently, 4-(6-bromopyridin-2-yl)but-3-en-2-one is an ideal starting material for the construction of focused chemical libraries.

The Claisen-Schmidt condensation, the classical method for synthesizing chalcones, is amenable to parallel synthesis, allowing for the rapid generation of a large number of analogues by varying the aldehyde and ketone starting materials. frontiersin.orgnih.gov In the case of 4-(6-bromopyridin-2-yl)but-3-en-2-one, diversification can be achieved by modifying the ketone part of the molecule or by functionalizing the bromopyridine ring. This approach enables the exploration of a vast chemical space around the core scaffold, increasing the probability of identifying compounds with desired biological activities. The synthesis of chalcone-based screening libraries has been automated to further accelerate this process. nih.gov

Table 2: Potential Diversification Points of 4-(6-bromopyridin-2-yl)but-3-en-2-one for Library Synthesis

| Modification Site | Potential Reagents/Reactions | Resulting Functionality |

| Bromine on Pyridine Ring | Suzuki, Sonogashira, Buchwald-Hartwig couplings | Aryl, alkynyl, amino groups |

| Carbonyl Group | Reduction, Grignard reaction | Alcohol, tertiary alcohol |

| α,β-Double Bond | Michael addition, cyclopropanation | Functionalized ketones, cyclopropyl (B3062369) ketones |

| Methyl Ketone | Aldol (B89426) condensation, α-halogenation | Extended enones, α-haloketones |

Functionalization for Optoelectronic and Polymeric Materials

Pyridine-containing π-conjugated systems have attracted considerable attention for their potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). taylorfrancis.commdpi.com The electron-deficient nature of the pyridine ring can be beneficial for charge transport and can be used to tune the optical and electronic properties of the material.

The structure of 4-(6-bromopyridin-2-yl)but-3-en-2-one provides a platform for the synthesis of such materials. The extended conjugation of the enone system can be further elongated through reactions at the bromine and methyl ketone positions. For example, Sonogashira coupling at the bromine position can introduce acetylenic units, extending the π-system. The methyl ketone can serve as a point for polymerization or for the attachment of other chromophores. The resulting materials could exhibit interesting photophysical properties, such as fluorescence or phosphorescence, which are essential for optoelectronic applications. mdpi.com

Development of Mechanism-Based Chemical Probes

Mechanism-based chemical probes are invaluable tools for studying the function and activity of enzymes and other proteins. nih.gov The α,β-unsaturated ketone moiety in 4-(6-bromopyridin-2-yl)but-3-en-2-one is a Michael acceptor, making it susceptible to nucleophilic attack by residues such as cysteine or lysine (B10760008) in a protein's active site. This reactivity can be harnessed to design covalent inhibitors or activity-based probes.

By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the 4-(6-bromopyridin-2-yl)but-3-en-2-one scaffold, it is possible to create probes that can be used to label and identify specific proteins in complex biological systems. The selectivity of the probe can be tuned by modifying the substituents on the pyridine ring and the enone system to achieve specific interactions with the target protein. The α,β-unsaturated ketone functionality is a common feature in many known enzyme inhibitors and chemical probes. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(6-bromopyridin-2-yl)but-3-en-2-one, and how do reaction parameters influence yield?

- Methodological Answer :

- Sonogashira Coupling : A palladium-catalyzed cross-coupling reaction between 2,6-dibromopyridine and a terminal alkyne precursor (e.g., propargyl alcohol derivatives) can introduce the alkyne moiety. Subsequent oxidation and isomerization steps yield the α,β-unsaturated ketone. Optimal catalysts include Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst in degassed DMF/triethylamine mixtures at 60–80°C .

- Oxidative Ring-Opening/Isomerization : Analogous to (E)-4-(3-phenylisoxazol-5-yl)but-3-en-2-one synthesis, furan-derived precursors undergo iodine-mediated oxidative ring-opening to form conjugated enones. Yields >80% are achievable with stoichiometric I₂ in THF at room temperature .

- Table 1 : Comparison of Synthetic Routes

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 2,6-Dibromopyridine | Pd(PPh₃)₂Cl₂/CuI | 65–75 | |

| Oxidative Isomerization | Furan/oxazole derivatives | I₂ | 80–85 |

Q. How should researchers handle safety and stability concerns for this compound during storage and experimentation?

- Methodological Answer :

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent degradation via light-induced bromine dissociation or ketone oxidation.

- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to risks of skin/eye irritation and inhalation toxicity, as inferred from structurally related α,β-unsaturated bromopyridines .

- Decomposition : Monitor via TLC or HPLC for byproducts (e.g., debrominated derivatives or dimerization products) under prolonged heating (>100°C) .

Q. Which spectroscopic techniques are most reliable for characterizing the conjugated enone system in this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : The α,β-unsaturated ketone exhibits a strong absorption band at 320–375 nm (ε ≈ 10⁴ M⁻¹cm⁻¹) due to π→π* transitions. Compare with analogs like (E)-4-(4-nitrophenyl)but-3-en-2-one (λₘₐₓ = 323 nm) .

- NMR : ¹H NMR shows a trans-olefinic coupling constant (J = 15–16 Hz) between H3 and H4. ¹³C NMR confirms the ketone (δ ~200 ppm) and olefinic carbons (δ ~120–140 ppm) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in further functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C4 of the pyridine ring) for nucleophilic attacks.

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) by leveraging PubChem-derived 3D structures (CID: [Insert CID if available]) .

Q. What strategies resolve contradictions in crystallographic data for bromopyridine-containing enones?

- Methodological Answer :

- Refinement Software : SHELXL (v.2018) is preferred for small-molecule refinement. For twinned crystals, employ the TWIN/BASF commands with HKLF5 data format .

- Validation Tools : Use PLATON to check for missed symmetry or disorder. Cross-validate with ORTEP-3 for thermal ellipsoid visualization and hydrogen-bonding networks .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., solvent/DMSO concentration ≤1%, pH 7.4 buffer) to minimize artifacts.

- Meta-Analysis : Compare cytotoxicity data (e.g., IC₅₀ values) from multiple sources, adjusting for variances in cell lines (e.g., HEK293 vs. HeLa) or assay endpoints (MTT vs. ATP luminescence) .

Data Contradiction Analysis

Q. Why might reported melting points or spectral data vary between literature sources?

- Methodological Answer :

- Impurity Profiles : Residual solvents (DMF, THF) or synthetic byproducts (e.g., debrominated analogs) can depress melting points by 5–10°C. Purify via column chromatography (SiO₂, hexane/EtOAc) .

- Instrumentation Differences : ¹H NMR shifts may vary (±0.1 ppm) due to solvent (CDCl₃ vs. DMSO-d₆) or field strength (300 vs. 600 MHz). Report spectra with internal standards (TMS) .

Tables for Key Data

Table 2 : Comparative Spectral Data for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.